molecular formula C13H10IN3O B8465051 1-(m-Iodophenyl)-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine CAS No. 59361-59-0

1-(m-Iodophenyl)-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine

Cat. No. B8465051
M. Wt: 351.14 g/mol
InChI Key: CYKCYKWHFXRDKW-UHFFFAOYSA-N
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Patent
US04009166

Procedure details

To a solution of 3.3 g of 2-(m-iodoanilino)-3-aminomethylpyridine and 30 ml of dry tetrahydrofuran was added 3.2 g of N,N'-carbonyldiimidazole and the mixture was heated under reflux for 12 hours. After the reaction was complete, the solvent was removed from the reaction mixture by distillation under reduced pressure. The residue thus obtained was dissolved in acetone. The acetone solution was placed on a column of alumina and eluted with acetone. The eluate was concentrated and left to yield 2.5 g of 1-(m-iodophenyl)-2-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine as colorless needles, melting at 175° - 177° C.
Name
2-(m-iodoanilino)-3-aminomethylpyridine
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N'-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[NH:5][C:6]1[C:11]([CH2:12][NH2:13])=[CH:10][CH:9]=[CH:8][N:7]=1.[O:17]1CCC[CH2:18]1>CC(C)=O>[I:1][C:2]1[CH:3]=[C:4]([N:5]2[C:6]3[N:7]=[CH:8][CH:9]=[CH:10][C:11]=3[CH2:12][NH:13][C:18]2=[O:17])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
2-(m-iodoanilino)-3-aminomethylpyridine
Quantity
3.3 g
Type
reactant
Smiles
IC=1C=C(NC2=NC=CC=C2CN)C=CC1
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
N,N'-carbonyldiimidazole
Quantity
3.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed from the reaction mixture by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
WASH
Type
WASH
Details
eluted with acetone
CONCENTRATION
Type
CONCENTRATION
Details
The eluate was concentrated
WAIT
Type
WAIT
Details
left

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C(C=CC1)N1C(NCC2=C1N=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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